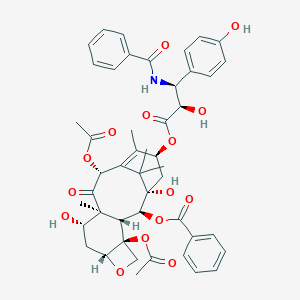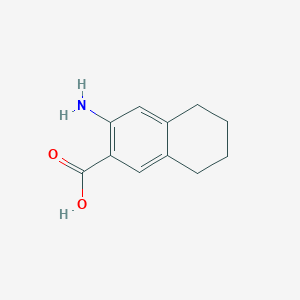
3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
描述
3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a compound with various applications in chemical synthesis and pharmaceutical research. It is structurally related to tetrahydronaphthalene, a bicyclic compound that forms the basis for several chemical reactions and syntheses.
Synthesis Analysis
The synthesis of related tetrahydronaphthalene compounds involves multiple steps, starting with the methylation of naphthalene derivatives, followed by Friedel-Crafts acylation, haloform reaction, Birch reduction, and Curtius reaction, among others (Göksu et al., 2003). Another approach involves the synthesis of racemic 2-amino tetrahydronaphthalene derivatives from dimethoxynaphthalene carboxylic acid through steps like Birch reduction and demethylation (Göksu, SeÇen, & Sütbeyaz, 2006).
Molecular Structure Analysis
The molecular structure of tetrahydronaphthalene derivatives has been studied extensively, with focus on their synthesis and modification. The structure is characterized by a bicyclic naphthalene core with various functional groups attached, influencing its chemical properties and reactivity.
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cyclization, halogenation, and reactions with aldehydes to produce derivatives like cyanopyridones and pyrazolopyridine derivatives. These reactions highlight the compound's versatility in forming different chemical structures (Hamdy et al., 2013).
科学研究应用
Chemical and Physicochemical Applications
Research on paramagnetic amino acids, such as TOAC, which shares structural similarities with 3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, highlights their utility in analyzing peptide backbone dynamics and secondary structures. These studies leverage techniques like EPR spectroscopy, X-ray crystallography, and NMR, demonstrating the versatility of such compounds in probing the structural aspects of peptides and their interactions with biological membranes (Schreier et al., 2012).
Biocatalyst Inhibition and Microbial Interaction Studies
The understanding of biocatalyst inhibition by carboxylic acids, including derivatives of 3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, provides insights into microbial tolerance mechanisms. Studies suggest that specific carboxylic acids can impact microbial cells by altering membrane integrity and internal pH, leading to a decrease in microbial viability. This knowledge is crucial for designing metabolic engineering strategies to enhance microbial resistance against such inhibitors (Jarboe et al., 2013).
Polymer Synthesis and Biomedical Applications
In the realm of material science, research into polymers based on poly(amino acid)s, including those derived from 3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, emphasizes their potential in biomedical applications. These polymers, owing to their biocompatibility and biodegradability, are being explored for use in drug and gene delivery systems. The unique branching and structural features of these polymers, derived from their amino acid components, offer promising avenues for developing new therapeutic delivery vehicles (Thompson & Scholz, 2021).
Synthetic and Medicinal Chemistry
Carboxylic acid bioisosteres, incorporating structures similar to 3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid, find significant applications in medicinal chemistry. Their role in improving pharmacokinetic profiles, enhancing metabolic stability, and minimizing side effects of drugs has been well documented. This underscores the importance of such compounds in drug design and development, offering a pathway to synthesize more effective and safer therapeutic agents (Horgan & O’Sullivan, 2021).
安全和危害
属性
IUPAC Name |
3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h5-6H,1-4,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWFLRKXHQUAKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC(=C(C=C2C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10548100 | |
| Record name | 3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
CAS RN |
104877-13-6 | |
| Record name | 3-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10548100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

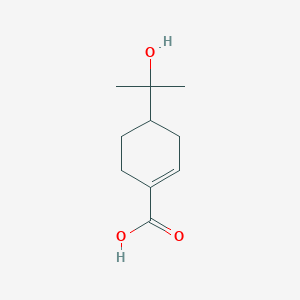
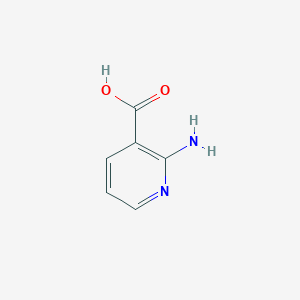
![Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B27928.png)

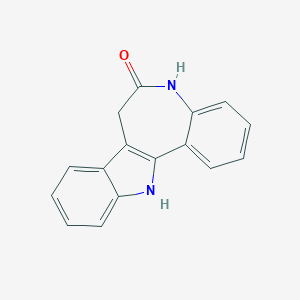
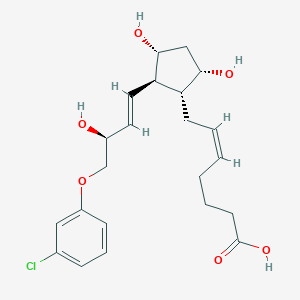
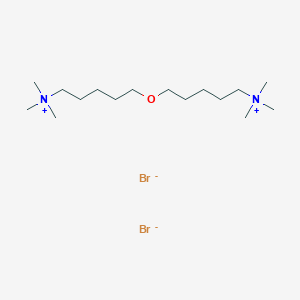
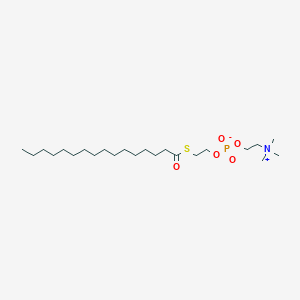
![2,2-Dimethylpropane-1,3-diol;hexanedioic acid;hexane-1,6-diol;2-[4-(2-hydroxyethoxy)phenoxy]ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B27943.png)
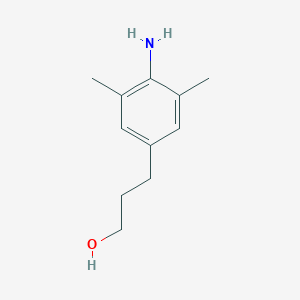

![2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B27950.png)
